(1E)-1-(furan-2-ylmethylidene)-2-(4-nitrophenyl)hydrazine

Description

Chemical Identity and Classification

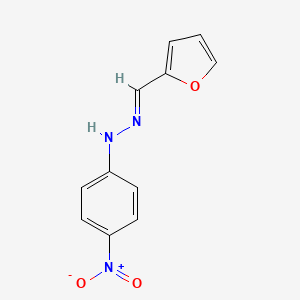

(1E)-1-(furan-2-ylmethylidene)-2-(4-nitrophenyl)hydrazine represents a sophisticated organic compound belonging to the hydrazone class of chemical entities. The compound possesses the molecular formula C11H9N3O3 with a molecular weight of 231.21 g/mol, establishing its position among medium-sized organic molecules with significant structural complexity. The compound's Chemical Abstracts Service registry number 3155-21-3 provides unique identification within chemical databases and literature.

The structural architecture of this compound incorporates multiple functional groups that contribute to its chemical behavior and potential applications. The molecule features a furan ring system, a five-membered aromatic heterocycle containing oxygen, connected through a methylidene bridge to a hydrazone functional group. The hydrazone moiety, characterized by the carbon-nitrogen double bond adjacent to a nitrogen-nitrogen single bond, serves as the central linking unit between the furan system and the 4-nitrophenyl substituent.

The presence of the nitro group on the phenyl ring introduces significant electronic effects throughout the molecule, contributing to its reactivity profile and potential for participating in various chemical transformations. The (1E) stereochemical designation indicates the geometric configuration around the carbon-nitrogen double bond, where the furan ring and the 4-nitrophenyl group adopt a trans arrangement.

Historical Context in Hydrazone Chemistry

The development of hydrazone chemistry traces its origins to the pioneering work of German chemist Emil Fischer in the late 19th century, establishing fundamental principles that continue to influence contemporary research on compounds like this compound. Fischer's systematic investigation of phenylhydrazine reactions with carbonyl compounds, beginning in the 1880s, provided the foundational understanding of hydrazone formation mechanisms and their unique chemical properties.

Fischer's notable contribution included the development of hydrazone-based analytical methods for differentiating monosaccharides through the formation of osazones, demonstrating the practical utility of hydrazone chemistry in analytical applications. His work established the fundamental reaction pathway involving the condensation of hydrazine derivatives with aldehydes and ketones, producing hydrazones as stable crystalline products suitable for characterization and further chemical manipulation.

The historical significance of Fischer's research extends to his discovery of polymorphic behavior in hydrazone compounds, where the same molecular composition could adopt different crystalline forms with distinct melting points. This phenomenon, observed in Fischer's acetaldehyde phenylhydrazone studies, revealed the complex relationship between molecular structure and solid-state properties that continues to influence modern understanding of hydrazone compounds.

Contemporary research on this compound builds upon these historical foundations while incorporating modern synthetic methodologies and analytical techniques. The compound represents an evolution of Fischer's original hydrazone concepts, incorporating heterocyclic substituents that were not readily accessible during the early period of hydrazone chemistry development.

Significance in Heterocyclic Chemistry Research

This compound occupies a significant position in heterocyclic chemistry research due to its incorporation of multiple heterocyclic and aromatic systems within a single molecular framework. The compound serves as an important model system for understanding the electronic interactions between furan rings and nitroaromatic substituents, providing insights into structure-reactivity relationships that inform broader heterocyclic chemistry principles.

The furan ring component contributes substantial significance to the compound's chemical behavior, as furan-containing molecules have gained considerable attention in medicinal chemistry research due to their diverse biological activities. Substituted furans serve as building blocks for naturally occurring metabolites and pharmaceutical agents, with the C-2 position substitution pattern found in this compound representing a widely distributed structural motif in nature.

Research investigations have demonstrated that hydrazone derivatives, including compounds structurally related to this compound, exhibit remarkable versatility in heterocyclization reactions. These compounds serve as precursors for synthesizing various nitrogen-containing heterocycles, including pyrazoles, triazoles, and other ring systems that are fundamental to pharmaceutical and materials chemistry applications.

The compound's significance extends to its role as a reactive intermediate in complex synthetic transformations. Studies have shown that hydrazone compounds containing furan substituents can undergo heterocyclization reactions to produce novel heterocyclic systems with potential biological activity. The integration of the furan ring with the hydrazone functionality creates opportunities for developing acyclic nucleoside analogues and other biologically relevant structures.

| Research Area | Significance | Application |

|---|---|---|

| Heterocyclic Synthesis | Precursor for ring formation | Pyrazoles, triazoles, oxadiazoles |

| Structure-Activity Studies | Electronic interaction model | Pharmaceutical development |

| Materials Chemistry | Building block for polymers | Advanced material synthesis |

| Analytical Chemistry | Spectroscopic standard | Reference compound studies |

Research Objectives and Scope

Current research objectives surrounding this compound encompass multiple interconnected areas of investigation that leverage the compound's unique structural features and chemical reactivity. Primary research focuses include elucidating the fundamental chemical properties that govern its behavior in various reaction conditions, understanding its potential as a synthetic intermediate for more complex molecular architectures, and exploring its applications in developing new heterocyclic compounds.

Mechanistic studies constitute a significant component of the research scope, particularly investigations into the compound's participation in heterocyclization reactions. Research has demonstrated that hydrazide-hydrazone derivatives, including compounds structurally related to this compound, undergo diverse cyclization reactions to produce heterocyclic products with distinct chemical and physical properties.

The scope of contemporary research extends to understanding the compound's behavior under various synthetic conditions, including its reactions with different electrophiles and nucleophiles. Studies on oxime and hydrazone formation mechanisms have provided insights into the reversible nature of these conjugation reactions, establishing fundamental principles that guide synthetic applications. The reaction commences through proton-catalyzed nucleophilic attack on carbonyl compounds, proceeding through tetrahedral intermediates before yielding the final hydrazone products.

Propriétés

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c15-14(16)10-5-3-9(4-6-10)13-12-8-11-2-1-7-17-11/h1-8,13H/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUNDRXXZYHEHX-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00430681 | |

| Record name | (1E)-1-(furan-2-ylmethylidene)-2-(4-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3155-21-3 | |

| Record name | (1E)-1-(furan-2-ylmethylidene)-2-(4-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FURALDEHYDE (4-NITROPHENYL)HYDRAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

The compound (1E)-1-(furan-2-ylmethylidene)-2-(4-nitrophenyl)hydrazine , also known as a hydrazone derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

- Molecular Formula : C11H9N3O3

- Molecular Weight : 231 g/mol

- IUPAC Name : this compound

- InChI Key : ROUNDRXXZYHEHX-XYOKQWHBSA-N

Synthesis

The synthesis of this compound typically involves the condensation reaction between furan-2-carboxaldehyde and 4-nitrophenylhydrazine. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to enhance yield and purity.

Anticancer Activity

Recent studies have shown that hydrazone derivatives exhibit significant anticancer properties. For instance, this compound has been investigated for its cytotoxic effects on various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

In vitro assays demonstrated that this compound can induce apoptosis in cancer cells, with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Apoptosis induction |

| HCT116 | 18.5 | Cell cycle arrest |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Inhibition zones measured through the disc diffusion method revealed notable activity against:

- Staphylococcus aureus

- Escherichia coli

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer effects of various hydrazone derivatives, including this compound. The results indicated a substantial reduction in cell viability in MCF-7 cells, with morphological changes consistent with apoptosis observed under microscopy.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against multiple bacterial strains. The study utilized both qualitative and quantitative methods to assess its efficacy, confirming its potential as a lead compound for developing new antibiotics.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and target proteins involved in cancer progression and bacterial resistance mechanisms. These studies suggest that the compound binds effectively to specific active sites, potentially inhibiting target enzyme functions.

Comparaison Avec Des Composés Similaires

N′-[(E)-Furan-2-ylmethylidene]-2-(4-Nitrophenyl)Acetohydrazide

- Structure : Similar core structure but includes an acetohydrazide group (-CO-NH-NH₂) instead of a simple hydrazine.

- Molecular weight: 286.26 g/mol (vs. 243.21 g/mol for the target compound).

- Biological Relevance : Acetohydrazide derivatives are often explored for antimicrobial and anticancer activities due to enhanced pharmacokinetic properties .

4-(2,4-Dimethylphenyl)-2-[(2E)-2-(Furan-2-ylmethylidene)Hydrazinyl]-1,3-Thiazole

1-(4-Nitrophenyl)-2-[(3,4,5-Trimethoxyphenyl)Methylidene]Hydrazine

- Structure : Replaces the furan ring with a trimethoxyphenyl group.

- Key Differences :

- The trimethoxy group enhances steric bulk and electron-donating effects, contrasting with the electron-withdrawing furan.

- Molecular weight: 345.32 g/mol (higher due to methoxy groups).

- The nitro group aids in enzyme active-site interactions .

KS119 (1,2-Bis(methylsulfonyl)-1-(2-Chloroethyl)-2-[[1-(4-Nitrophenyl)Ethoxy]Carbonyl]Hydrazine)

- Structure : A prodrug with bis(methylsulfonyl) and chloroethyl groups.

- Key Differences :

- Therapeutic Use : Hypoxia-selective anticancer activity, unlike the simpler hydrazine derivatives .

Méthodes De Préparation

Classical Reflux Method

- Reactants: 4-nitrophenylhydrazine and furan-2-carboxaldehyde.

- Solvent: Ethanol is commonly used as a solvent due to its ability to dissolve both reactants and facilitate the condensation.

- Catalyst: A few drops of acid catalyst such as sulfuric acid or acetic acid may be added to promote the reaction.

- Conditions: The mixture is refluxed for several hours (typically 4–8 hours) to ensure complete reaction.

- Workup: After reflux, the reaction mixture is cooled, and the product precipitates out as solid crystals. The solid is filtered, washed with cold ethanol, and recrystallized to improve purity.

This method is well-documented in the synthesis of related hydrazone compounds, including 2-(4-hydroxyaryl)-N'-[(substituted aryl)-furan-2-ylmethylidene]-ketohydrazides, which share similar synthetic pathways.

Microwave-Assisted Synthesis

Microwave irradiation has been employed as a non-classical method to accelerate the Schiff base formation, offering advantages such as reduced reaction time, cleaner reaction profiles, and often higher yields.

- Reactants: Equimolar amounts of 4-nitrophenylhydrazine and furan-2-carboxaldehyde.

- Solvent: Methanol or solvent-free conditions.

- Microwave Power: Typically around 300–600 W.

- Reaction Time: Minutes to a few hours, significantly shorter than classical reflux.

- Workup: Similar to classical method, with filtration and recrystallization.

Microwave-assisted synthesis has been shown to produce furfurylidene hydrazine derivatives efficiently, with yields comparable or superior to classical methods.

Detailed Reaction Mechanism

The preparation involves a nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl carbon, followed by elimination of water to form the imine bond. The reaction is equilibrium-driven and benefits from removal of water or use of dehydrating conditions to push the reaction to completion.

Experimental Data and Characterization

Physical Data

| Parameter | Typical Values for Similar Compounds |

|---|---|

| Melting Point (°C) | 180–240 (depending on substituents) |

| Yield (%) | 70–85% |

| Solubility | Soluble in ethanol, methanol; insoluble in water |

Spectroscopic Characterization

- IR Spectroscopy: Characteristic imine (C=N) stretch around 1600–1650 cm⁻¹; N-H stretch of hydrazine around 3200–3400 cm⁻¹; aromatic C-H stretches.

- 1H NMR: Signals corresponding to aromatic protons, furan ring protons, and the imine proton (typically a singlet around 8–9 ppm).

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the compound.

- Elemental Analysis: Consistent with calculated values for C, H, N, and O content.

Comparative Table of Preparation Methods

| Method | Solvent | Catalyst | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Classical Reflux | Ethanol | Sulfuric acid (few drops) | 4–8 hours | 70–80 | Simple, well-established | Longer reaction time |

| Microwave-Assisted | Methanol or solvent-free | None or acid catalyst | Minutes to 1 hour | 75–85 | Faster, cleaner, energy efficient | Requires microwave equipment |

Research Findings and Optimization Notes

- The presence of electron-withdrawing groups such as the nitro group on the phenyl ring (4-nitrophenylhydrazine) can influence the reaction rate and yield by stabilizing the imine product.

- Acid catalysis improves the condensation efficiency by protonating the aldehyde oxygen, making the carbonyl carbon more electrophilic.

- Reflux in ethanol remains the most accessible method for laboratory-scale synthesis, while microwave-assisted methods are preferred for rapid synthesis and scale-up.

- Purity and yield are enhanced by recrystallization from ethanol or methanol.

- Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine completion.

Q & A

Basic Research Question

- IR Spectroscopy : Identify N–H stretches (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

- NMR : ¹H NMR reveals deshielded protons near the nitro group (δ 8.2–8.5 ppm) and furan protons (δ 6.5–7.5 ppm). ¹³C NMR confirms the hydrazone carbon at ~150 ppm .

Advanced Consideration : Dynamic NMR can resolve tautomerism or rotational barriers in solution, while mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns .

How does the electronic structure of this compound influence its reactivity?

Advanced Research Question

Density Functional Theory (DFT) calculations reveal:

- Frontier Molecular Orbitals (FMOs) : The nitro group lowers the LUMO energy, enhancing electrophilicity for nucleophilic attacks .

- Charge distribution : Electron-withdrawing nitro groups polarize the hydrazone bond, facilitating redox reactions (e.g., bioreduction in hypoxic environments) .

Methodological Insight : B3LYP/6-311+G(d,p) basis sets are widely used for optimizing geometry and predicting UV-Vis spectra .

What biological mechanisms are associated with this compound?

Advanced Research Question

- Hypoxia-Selective Cytotoxicity : The nitro group undergoes enzymatic reduction (e.g., by NADPH:cytochrome P450 reductase) in low-oxygen environments, releasing cytotoxic radicals (e.g., 90CE) that alkylate DNA .

- Enzyme Inhibition : The planar structure may intercalate into DNA or bind enzyme active sites (e.g., topoisomerase II) .

Experimental Design : Use clonogenic assays on hypoxic vs. aerobic cell lines (e.g., EMT6 murine tumors) to validate selectivity .

How do crystal packing interactions affect the compound’s stability and solubility?

Advanced Research Question

SCXRD data show:

- Hydrogen-Bond Networks : O1W and O2W water molecules mediate 3D networks via O–H⋯O and N–H⋯O bonds, enhancing thermal stability .

- π-π Stacking : Aromatic rings (furan, nitrophenyl) contribute to low solubility in nonpolar solvents .

Contradiction Analysis : Disordered solvent molecules in the lattice (e.g., methanol) may artificially inflate calculated density values unless excluded via SQUEEZE .

What computational tools predict the compound’s potential as a drug candidate?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Glide predicts binding affinities to targets like DNA or receptors .

- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .

Validation : Compare docking results with experimental IC₅₀ values from cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.